(R)-2-(Azetidin-2-yl)pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H10N2 |
|---|---|
Molecular Weight |
134.18 g/mol |
IUPAC Name |
2-[(2R)-azetidin-2-yl]pyridine |
InChI |
InChI=1S/C8H10N2/c1-2-5-9-7(3-1)8-4-6-10-8/h1-3,5,8,10H,4,6H2/t8-/m1/s1 |
InChI Key |
HJZDRJCJLHAPQR-MRVPVSSYSA-N |
Isomeric SMILES |
C1CN[C@H]1C2=CC=CC=N2 |
Canonical SMILES |
C1CNC1C2=CC=CC=N2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for R 2 Azetidin 2 Yl Pyridine and Its Analogues
Enantioselective Synthesis Strategies for the Azetidine (B1206935) Core
The construction of the chiral azetidine ring is the cornerstone of synthesizing (R)-2-(azetidin-2-yl)pyridine. Various methodologies have been developed to achieve high enantiopurity, which can be broadly categorized into chiral auxiliary-mediated approaches, asymmetric catalysis, and enzymatic biocatalysis.
Chiral Auxiliary-Mediated Approaches to Azetidine Formation
Chiral auxiliaries have proven to be a robust and reliable method for inducing stereoselectivity in the formation of the azetidine ring. These auxiliaries are temporarily incorporated into the reacting molecule to direct the stereochemical outcome of a key bond-forming step, after which they are cleaved to yield the desired enantiomerically enriched product.
One widely used strategy involves the use of sulfinamides as chiral auxiliaries. For instance, (R)-tert-butanesulfinamide, often referred to as the Ellman auxiliary, can be condensed with a suitable 1,3-bis-electrophile to form a sulfinimine. Subsequent organometallic addition and intramolecular cyclization proceed with high diastereoselectivity, dictated by the chiral auxiliary. The auxiliary can then be removed under acidic conditions to afford the free N-H azetidine. acs.org This approach offers access to a broad range of C2-substituted azetidines with high enantiomeric excess. acs.org
Another notable example is the use of chiral amines, such as (S)-1-phenylethylamine, which can act as both a chiral auxiliary and a nitrogen source for the azetidine ring. rsc.org This methodology has been successfully applied to the synthesis of enantiomerically pure azetidine-2,4-dicarboxylic acids. rsc.org
| Chiral Auxiliary | Key Reaction Steps | Diastereoselectivity/Enantioselectivity | Reference |
| (R)-tert-butanesulfinamide (Ellman Auxiliary) | 1. Condensation with 1,3-bis-electrophile to form sulfinimine2. Organometallic addition3. Intramolecular chloride substitution4. Auxiliary cleavage | High diastereoselectivity | acs.org |
| (S)-1-Phenylethylamine | Used as both chiral auxiliary and nitrogen donor in reaction with a suitable carbon backbone | Leads to enantiomeric pair of azetidine-2,4-dicarboxylic acids | rsc.org |
Asymmetric Catalysis in the Construction of the Azetidine Ring System
Asymmetric catalysis offers an elegant and atom-economical approach to the synthesis of chiral azetidines. This strategy employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.
A variety of catalytic systems have been developed for the asymmetric synthesis of the azetidine core. Chiral azetidine-derived ligands themselves have been utilized in asymmetric catalysis for reactions such as Friedel-Crafts alkylations and Michael-type reactions, showcasing the utility of this scaffold in generating other chiral molecules. birmingham.ac.ukresearchgate.net
Copper-catalyzed reactions have emerged as a powerful tool for the enantioselective synthesis of functionalized azetidines. For example, the copper-catalyzed asymmetric boryl allylation of azetines allows for the installation of both a boryl and an allyl group across the C=N bond, creating two new stereocenters with high enantioselectivity. nih.gov The resulting 2-boryl-3-allyl azetidines are versatile intermediates for further functionalization. nih.gov
| Catalytic System | Reaction Type | Key Features | Enantiomeric Excess (ee) | Reference |
| Copper/Bisphosphine | Boryl allylation of azetines | Difunctionalization to form 2,3-disubstituted azetidines | High | nih.gov |
| Chiral Squaramide Hydrogen-Bond Donor | Ring-opening of azetidines | Broad substrate scope | Up to 91% | acs.org |
| (2R,5R)-2,5-Diphenylpyrrolidine | α-chlorination of aldehydes | Metal-free, common bifunctional intermediate for aziridines and azetidines | 84-92% | nih.gov |
Enzymatic Biocatalytic Routes for Stereospecific Azetidine Synthesis
Biocatalysis, leveraging the inherent stereoselectivity of enzymes, presents a green and highly efficient strategy for the synthesis of chiral molecules. Engineered enzymes can catalyze reactions with exquisite precision, often under mild conditions.
A notable example in the context of azetidine synthesis is the use of an engineered cytochrome P450 enzyme. This "carbene transferase" can catalyze a highly enantioselective nih.govnih.gov-Stevens rearrangement, facilitating a one-carbon ring expansion of aziridines to azetidines. chemrxiv.org This biocatalytic approach not only achieves excellent enantiomeric ratios (up to 99:1) but also overrides competing side reactions. chemrxiv.org This method provides a direct route to chiral azetidines from readily available aziridine (B145994) precursors. chemrxiv.org
Coupling Reactions for Pyridine (B92270) Ring Integration and Stereochemical Control
Once the chiral azetidine core is established, the next critical step is the introduction of the pyridine ring at the C2 position. This requires coupling reactions that are compatible with the potentially sensitive azetidine ring and that proceed without racemization of the stereogenic center.
Metal-Catalyzed Cross-Coupling Methodologies for Pyridine-Azetidine Linkage
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are well-suited for forming the C-C bond between the azetidine and pyridine rings.
The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst, is a versatile method for this purpose. mdpi.com For the synthesis of this compound, this could involve coupling a 2-pyridylboronic acid derivative with a suitable (R)-2-haloazetidine or, alternatively, coupling an (R)-azetidin-2-ylboronic acid derivative with a 2-halopyridine. The choice of coupling partners would depend on the availability and stability of the respective precursors. Azetidine-based ligands have themselves been shown to be effective in Suzuki-Miyaura reactions. mdpi.com
Other palladium-catalyzed reactions, such as the Sonogashira coupling of terminal alkynes with aryl halides, could also be employed to construct a linkage that is subsequently reduced to form the desired single bond. mdpi.com Nickel-catalyzed cross-coupling reactions are also gaining prominence as a more sustainable alternative to palladium. calstate.edu Iron-catalyzed cross-couplings of 3-iodoazetidines with Grignard reagents have also been developed, demonstrating the utility of first-row transition metals in azetidine functionalization. rsc.org
| Coupling Reaction | Catalyst/Reagents | Key Application | Reference |
| Suzuki-Miyaura Coupling | Palladium catalyst, boronic acid, organic halide | Formation of C(sp²)-C(sp³) bond between pyridine and azetidine | mdpi.com |
| Negishi Coupling | Palladium or Nickel catalyst, organozinc reagent, organic halide | Coupling of alkylzinc reagents with aryl halides | nih.gov |
| Iron-Catalyzed Coupling | Iron catalyst, Grignard reagent, 3-iodoazetidine | Functionalization of the azetidine ring | rsc.org |
Cycloaddition Reactions and Heterocycle Formation Strategies
Cycloaddition reactions offer a powerful approach to construct the azetidine ring system, in some cases with the pyridine substituent already in place or in a masked form.
The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a direct method for synthesizing azetidines. rsc.org By using an imine derived from a pyridine aldehyde, it is theoretically possible to construct the 2-pyridyl-substituted azetidine ring in a single step. However, controlling the enantioselectivity of this photochemical reaction can be challenging.
[3+2] and [4+2] cycloaddition reactions involving azetines can lead to the formation of more complex fused heterocyclic systems containing an azetidine ring. nih.gov While not a direct route to this compound, these strategies can generate precursors that can be further elaborated. For instance, a Diels-Alder ([4+2]) reaction of a 2-azetine with a suitable diene can produce a bicyclic adduct that, upon further transformation, could yield the desired product. nih.gov
These advanced synthetic methodologies provide a versatile toolbox for the enantioselective synthesis of this compound and its analogues. The choice of strategy depends on factors such as the desired substitution pattern, scalability, and the availability of starting materials. Continued innovation in asymmetric catalysis and biocatalysis is expected to lead to even more efficient and selective routes to this important class of molecules.
Divergent Synthesis of this compound Derivatives
A divergent synthetic approach allows for the creation of a multitude of derivatives from a common intermediate, which is a highly efficient strategy in medicinal chemistry for exploring structure-activity relationships. For this compound, this involves the selective modification of both the azetidine nitrogen and various positions on the pyridine ring.
The secondary amine of the azetidine ring in this compound serves as a key handle for introducing a wide array of substituents. The primary strategies for this functionalization are N-alkylation, N-arylation, and N-acylation.
N-Alkylation: This is a fundamental transformation for introducing alkyl groups onto the azetidine nitrogen. The reaction typically involves the treatment of this compound with an alkyl halide (e.g., alkyl chloride, bromide, or iodide) in the presence of a base to neutralize the hydrogen halide formed during the reaction. quimicaorganica.orgnih.gov The choice of base is crucial to avoid side reactions and can range from inorganic bases like potassium carbonate to organic bases such as triethylamine. A patent describes a method for the N-alkylation of 2-pyridone in the presence of tetra-alkyl ammonium (B1175870) fluoride, which could potentially be adapted for the N-alkylation of 2-(azetidin-2-yl)pyridine. google.com
N-Arylation: The introduction of aryl groups at the azetidine nitrogen is most effectively achieved through transition metal-catalyzed cross-coupling reactions, with the Buchwald-Hartwig amination being a prominent method. nih.govrsc.org This reaction utilizes a palladium catalyst with a suitable phosphine (B1218219) ligand to couple the azetidine with an aryl halide or triflate. researchgate.net The reaction conditions, including the choice of catalyst, ligand, base, and solvent, must be carefully optimized to achieve high yields and avoid side reactions.
N-Acylation: Acyl groups can be readily introduced by reacting this compound with acylating agents such as acid chlorides or anhydrides. quimicaorganica.orgderpharmachemica.com The reaction is typically carried out in the presence of a base, like pyridine or triethylamine, to act as a nucleophilic catalyst and to scavenge the generated acid. stackexchange.comreddit.com This method provides a straightforward route to amides, carbamates, and ureas, significantly diversifying the chemical space around the azetidine core.
| Substitution Strategy | Reagents | Key Features |
|---|---|---|
| N-Alkylation | Alkyl halides (R-X), Base (e.g., K₂CO₃, Et₃N) | Introduces a wide variety of alkyl groups. |
| N-Arylation (Buchwald-Hartwig) | Aryl halides/triflates (Ar-X), Pd catalyst, Phosphine ligand, Base | Forms a C-N bond with aryl and heteroaryl systems. |
| N-Acylation | Acid chlorides (RCOCl) or Anhydrides ((RCO)₂O), Base (e.g., Pyridine) | Forms amides, carbamates, and ureas. |
The pyridine ring of this compound offers multiple sites for functionalization, allowing for the modulation of the compound's electronic and steric properties. Key derivatization strategies include halogenation followed by cross-coupling reactions.
Halogenation: The introduction of halogen atoms (F, Cl, Br, I) onto the pyridine ring provides valuable synthetic handles for further modifications. A study on the synthesis of 2-, 5-, and 6-halo-3-(2(S)-azetidinylmethoxy)pyridines demonstrates the feasibility of halogenating the pyridine ring in similar structures. nih.gov
Cross-Coupling Reactions: Halogenated derivatives of this compound can be subjected to a variety of palladium-catalyzed cross-coupling reactions to introduce new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction couples the halogenated pyridine with a boronic acid or ester, enabling the introduction of a wide range of aryl, heteroaryl, and vinyl substituents. nih.govnih.govresearchgate.net The choice of catalyst, ligand, and base is critical for achieving high yields, especially with the often challenging 2-pyridyl substrates. nih.govresearchgate.netcore.ac.uk Azetidine- and aziridine-based ligands have been developed for efficient Suzuki-Miyaura couplings. mdpi.com
Sonogashira Coupling: This reaction introduces alkynyl groups by coupling the halogenated pyridine with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgmdpi.commdpi.comsemanticscholar.org This method is valuable for extending the carbon framework of the molecule. nih.gov
Heck Reaction: The Heck reaction allows for the introduction of vinyl groups by coupling the halogenated pyridine with an alkene in the presence of a palladium catalyst. beilstein-journals.orgresearchgate.netlibretexts.orgnih.govbeilstein-journals.org
| Functionalization Strategy | Typical Reagents | Introduced Functional Group |
|---|---|---|
| Halogenation | N-Halosuccinimides, Halogens | -F, -Cl, -Br, -I |
| Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd catalyst, Base | Aryl, Heteroaryl, Vinyl |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base | Alkynyl |
| Heck Reaction | Alkene, Pd catalyst, Base | Vinyl |
The stereochemistry of this compound is crucial for its biological activity. The development of synthetic routes to its diastereomers and the (S)-enantiomer is essential for a comprehensive understanding of its structure-activity relationship.
Synthesis of the (S)-enantiomer: The synthesis of the (S)-enantiomer can be achieved through several approaches. One method involves starting from a chiral pool material of the opposite configuration, such as D-amino acids, and applying similar synthetic sequences used for the (R)-enantiomer. nih.govrdd.edu.iqresearchgate.net Alternatively, an asymmetric synthesis can be employed, utilizing a chiral catalyst to control the stereochemical outcome of a key bond-forming reaction. nih.govresearchgate.netchemrxiv.org For instance, the asymmetric synthesis of 2-(2-pyridyl)aziridines from 2-pyridineimines bearing a stereogenic N-alkyl substituent has been reported, which could potentially be adapted for the synthesis of the corresponding azetidine. nih.gov Biocatalytic methods, such as the enantioselective one-carbon ring expansion of aziridines to azetidines, also offer a promising avenue for accessing specific enantiomers. chemrxiv.org
Synthesis of Diastereomers: The introduction of an additional stereocenter, for example, at the 3- or 4-position of the azetidine ring or on a substituent, leads to the formation of diastereomers. Diastereoselective synthesis aims to control the formation of one diastereomer over the other. This can be achieved by using substrate-controlled reactions where the existing stereocenter directs the stereochemical outcome of a subsequent reaction. nih.gov For example, the enantioselective synthesis of 2,3-disubstituted azetidines has been achieved via copper-catalyzed boryl allylation of azetines. nih.gov Furthermore, diastereoselective methods for the preparation of substituted diaziridines and azetidines have been developed, which could be applied to the synthesis of diastereomers of 2-(azetidin-2-yl)pyridine. dntb.gov.uarsc.org
Green Chemistry Principles Applied to this compound Synthesis
The application of green chemistry principles in the synthesis of pharmaceuticals is a growing area of focus, aiming to reduce the environmental impact of chemical processes. For the synthesis of this compound and its analogues, several green chemistry principles can be applied.
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions with high atom economy, such as addition and cycloaddition reactions, are preferred over those that generate significant amounts of byproducts.
Use of Greener Solvents: The choice of solvent has a significant impact on the environmental footprint of a synthesis. Whenever possible, hazardous organic solvents should be replaced with greener alternatives such as water, ethanol, or supercritical fluids. Research into solvent-free reaction conditions is also a key area of green chemistry.
Catalysis: The use of catalysts, particularly heterogeneous catalysts that can be easily recovered and reused, is a cornerstone of green chemistry. Catalytic reactions are often more efficient, require milder reaction conditions, and generate less waste compared to stoichiometric reactions. The palladium-catalyzed cross-coupling reactions mentioned in section 2.3.2 are examples of catalytic processes that can be optimized for greener conditions.
Energy Efficiency: Synthetic methods should be designed to be energy-efficient. This can be achieved by conducting reactions at ambient temperature and pressure whenever possible and by utilizing technologies such as microwave irradiation to reduce reaction times and energy consumption.
While specific studies on the green synthesis of this compound are not extensively reported, the principles of green chemistry provide a framework for evaluating and improving existing synthetic routes. Future research in this area will likely focus on developing more sustainable and environmentally benign methods for the production of this important class of compounds.
Chemical Reactivity, Transformation, and Mechanistic Studies of R 2 Azetidin 2 Yl Pyridine
Reactivity Profiles of the Azetidine (B1206935) Nitrogen and Carbon Centers
The azetidine moiety's reactivity is largely dictated by its significant ring strain, estimated at approximately 25.4 kcal/mol. rsc.org This inherent strain, intermediate between that of highly reactive aziridines and more stable pyrrolidines, allows for controlled ring-opening and functionalization reactions under specific conditions. rsc.orgresearchgate.net
The carbon atom at position 2 of the azetidine ring, being adjacent to a nitrogen atom and the pyridine (B92270) ring, is susceptible to both nucleophilic and electrophilic attack, depending on the reaction conditions.
The hydrogen atom at the C-2 position can be deprotonated by a strong base to form a lithiated intermediate. This process is facilitated by the formation of an N-borane complex, which enhances the acidity of the α-proton. Subsequent reaction with an electrophile, such as an alkyl halide, allows for diastereoselective α-alkylation. rsc.org This methodology provides a synthetic route to optically active 2-substituted azetidine-2-carbonitriles. rsc.org The N-substituent on the azetidine ring plays a crucial role in directing the stereochemical outcome of the alkylation. rsc.org
Mechanistically, the diastereoselectivity is proposed to arise from the preferential formation of a thermodynamically stable configuration of the lithiated N-borane complex, where the electrophile approaches from the less sterically hindered face. rsc.org
The strained four-membered ring of the azetidine moiety is prone to cleavage under various conditions, leading to either ring-opening or ring-expansion products. These transformations are key strategies for synthesizing more complex nitrogen-containing molecules. rsc.orgresearchgate.net
Ring-Opening Reactions: Nucleophilic ring-opening is a common transformation for azetidines. The reaction is typically initiated by activating the azetidine nitrogen, either through protonation with a Brønsted acid or complexation with a Lewis acid. rsc.orgiitk.ac.in This activation enhances the electrophilicity of the ring carbons, making them susceptible to attack by nucleophiles. For 2-aryl-N-tosylazetidines, Lewis acid-mediated ring-opening with alcohols proceeds via a highly regioselective SN2-type pathway, yielding functionalized 1,3-amino ethers. iitk.ac.in The attack generally occurs at the C-2 position, influenced by the electronic stabilization provided by the aryl substituent. iitk.ac.in
Ring-Expansion Reactions: Azetidines can undergo one-carbon ring expansion to form pyrrolidines. semanticscholar.orgnih.gov This transformation can be achieved through the formation of an azetidinium ylide intermediate, typically generated by reacting the azetidine with a diazo compound in the presence of a metal catalyst (e.g., copper or rhodium). nih.govnih.gov The resulting ylide can then undergo a semanticscholar.orgchemrxiv.org-Stevens rearrangement to yield the expanded pyrrolidine (B122466) ring. nih.gov The regioselectivity of these expansion reactions can be influenced by the substitution pattern on the azetidine ring and the nature of the nucleophile used in the process. semanticscholar.org
Below is a table summarizing key reactivity patterns of the azetidine ring based on analogous systems.
| Reaction Type | Reagents | Product Type | Mechanism |
| α-Alkylation | 1. BH₃, 2. LDA, 3. R-X | 2-Substituted Azetidine | Deprotonation at C-2 followed by electrophilic attack. rsc.org |
| Ring-Opening | Lewis Acid, Nu-H (e.g., ROH) | Functionalized Amine | SN2 attack on activated azetidinium ion. iitk.ac.in |
| Ring-Expansion | Diazo compound, Rh or Cu catalyst | Pyrrolidine | Formation of an azetidinium ylide followed by semanticscholar.orgchemrxiv.org-Stevens rearrangement. nih.gov |
Reactivity of the Pyridine Ring System
The pyridine ring is an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom. This electronic character governs its reactivity towards both electrophiles and nucleophiles. quimicaorganica.orgnih.gov
Pyridine is significantly less reactive towards electrophilic aromatic substitution than benzene. quimicaorganica.orgquora.com The nitrogen atom deactivates the ring by induction and can be protonated or complex with the electrophile's catalyst under acidic reaction conditions, further deactivating the ring. When substitution does occur, it is highly selective for the 3-position (and 5-position), which is meta to the nitrogen atom. quimicaorganica.orgyoutube.com
Attack at the 2-, 4-, or 6-positions results in an unstable cationic intermediate where one resonance structure places a positive charge on the electronegative nitrogen atom. youtube.com In contrast, attack at the 3- or 5-position keeps the positive charge distributed only on the carbon atoms of the ring, resulting in a more stable intermediate. quimicaorganica.orgyoutube.com For (R)-2-(Azetidin-2-yl)pyridine, electrophilic attack would be expected to occur at the C-5 position of the pyridine ring, as the C-3 position is already substituted. Drastic conditions, similar to those required for the nitration of nitrobenzene, are typically necessary. quora.com
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, primarily at the 2- and 4-positions (ortho and para to the nitrogen). nih.govquimicaorganica.org Direct nucleophilic addition to the neutral pyridine ring generally requires strong nucleophiles like organometallic reagents or metal hydrides. quimicaorganica.org
The reactivity of the pyridine ring towards nucleophiles can be significantly enhanced by N-alkylation or N-acylation to form a pyridinium (B92312) salt. This increases the ring's positive charge and facilitates attack. For instance, the addition of Grignard reagents to N-alkyl pyridinium salts shows a preference for attack at the C-2, C-4, and C-6 positions, with the ratio of products influenced by substituents on the ring. chemrxiv.org In the case of this compound, nucleophilic attack would be predicted to occur at the C-4 and C-6 positions.
Formation of Coordination Complexes with Metal Centers
This compound is an excellent candidate for a bidentate ligand in coordination chemistry. It possesses two potential coordination sites: the sp²-hybridized nitrogen of the pyridine ring and the sp³-hybridized nitrogen of the azetidine ring. This arrangement allows it to form a stable five-membered chelate ring with a central metal ion.
The coordination chemistry of ligands containing a pyridine unit is extensive. wikipedia.org Structurally analogous ligands, such as 2-(1,3-oxazolin-2-yl)pyridine (Py-ox) and 2,6-bis(1,3-oxazolin-2-yl)pyridine (Py-box), are widely used to form complexes with a variety of transition metals, including copper(II), zinc(II), ruthenium(II), and nickel(II). researchmap.jpnih.gov
Crystal structure analyses of complexes with similar tridentate azetidine-pyridine ligands have shown they can accommodate different coordination geometries, such as square-pyramidal and trigonal bipyramidal, depending on the metal ion and other ligands present. researchmap.jp For example, Cu(II) complexes often exhibit square-pyramidal or distorted octahedral geometries, while Zn(II) may favor a trigonal bipyramidal geometry. researchmap.jpmdpi.com The resulting metal complexes have applications in catalysis, including Suzuki-Miyaura and Sonogashira coupling reactions. researchmap.jp
| Metal Ion | Ligand Type (Analogue) | Typical Coordination Geometry |
| Copper(II) | Tridentate Azetidine-Pyridine | Square-Pyramidal, Distorted Octahedral researchmap.jpmdpi.com |
| Zinc(II) | Tridentate Azetidine-Pyridine | Trigonal Bipyramidal researchmap.jp |
| Ruthenium(II) | Bis(oxazolinyl)pyridine | Octahedral nih.gov |
| Nickel(II) | Pyridine | Octahedral (e.g., NiCl₂(py)₄) wikipedia.org |
Ligand Binding Modes and Stereospecificity in Complexation
This compound is a bidentate ligand, capable of coordinating to a metal center through two nitrogen atoms: one from the pyridine ring and one from the azetidine ring. This chelation forms a stable five-membered ring with the metal ion, a common and favorable arrangement in coordination chemistry. The rigid structure of the pyridine ring and the stereochemically defined azetidine ring impose significant conformational constraints upon complexation.
The stereospecificity of this compound is dictated by the chiral center at the 2-position of the azetidine ring. When this ligand coordinates to a metal, the (R)-configuration directs the spatial arrangement of the entire ligand framework. This inherent chirality is crucial in the formation of chiral metal complexes. In an octahedral complex, for instance, the coordination of this bidentate ligand can lead to the formation of specific diastereomers. The stereochemistry of the ligand dictates the facial arrangement of other ligands around the metal center, a phenomenon critical for stereoselective catalysis.
The binding of this compound to a metal ion is also influenced by the electronic properties of the two nitrogen donors. The pyridine nitrogen is part of an aromatic system and acts as a σ-donor and a weak π-acceptor. The azetidine nitrogen, being a saturated amine, is a stronger σ-donor. This electronic asymmetry can influence the bond lengths and strengths within the coordination sphere.
While crystallographic data for complexes of this compound are not extensively documented in publicly available literature, the expected coordination parameters can be inferred from related structures.
Table 1: Expected Coordination Properties of this compound in Metal Complexes
| Parameter | Expected Value/Characteristic |
|---|---|
| Coordination Mode | Bidentate (N,N') |
| Chelate Ring Size | 5-membered |
| Metal-N(pyridine) Bond Length | ~2.0 - 2.2 Å |
| Metal-N(azetidine) Bond Length | ~2.1 - 2.3 Å |
| N-Metal-N Bite Angle | ~75° - 85° |
Potential Applications as Chiral Ligands in Asymmetric Catalysis
The structural and electronic features of this compound make it a promising candidate as a chiral ligand in asymmetric catalysis. Chiral pyridine-containing ligands have been successfully employed in a wide array of enantioselective transformations. The presence of a stereogenic center adjacent to the coordinating nitrogen atoms allows for effective chiral induction in the transition state of a catalyzed reaction.
Potential applications for this compound as a chiral ligand include:
Asymmetric Hydrogenation and Transfer Hydrogenation: In these reactions, a metal complex of the chiral ligand would activate H2 or a hydrogen donor and deliver it to a prochiral substrate, such as a ketone or imine, with high enantioselectivity.
Asymmetric C-C Bond Forming Reactions: This includes reactions like asymmetric allylic alkylations, Michael additions, and Diels-Alder reactions. The chiral ligand would create a chiral environment around the metal catalyst, controlling the facial selectivity of the nucleophilic or electrophilic attack.
Asymmetric Oxidations: In reactions such as asymmetric epoxidation or dihydroxylation, the chiral ligand would control the orientation of the substrate relative to the oxidant, leading to the preferential formation of one enantiomer of the product.
The effectiveness of this compound in these applications would depend on its ability to form stable and catalytically active complexes with various transition metals, such as rhodium, iridium, palladium, copper, and ruthenium. The combination of a rigid pyridine scaffold and a chiral azetidine ring is expected to provide a well-defined and effective chiral pocket for substrate binding and transformation.
Table 2: Potential Asymmetric Catalytic Applications of this compound Ligand
| Reaction Type | Potential Metal Catalyst | Expected Outcome |
|---|---|---|
| Asymmetric Ketone Hydrogenation | Ru(II), Rh(III), Ir(III) | High enantiomeric excess (ee) of chiral alcohols |
| Asymmetric Allylic Alkylation | Pd(0), Pd(II) | High ee of chiral allylated products |
| Asymmetric Michael Addition | Cu(II), Ni(II) | High ee of 1,4-addition products |
Mechanistic Investigations of Key Chemical Reactions Involving this compound
Mechanistic studies of reactions involving this compound as a ligand would focus on understanding the catalytic cycle and the origin of enantioselectivity. For a generic asymmetric hydrogenation of a ketone, the proposed catalytic cycle would involve the following key steps:
Formation of the Active Catalyst: The pre-catalyst, a metal complex of this compound, is activated, often by the removal of a labile ligand to create a vacant coordination site.
Substrate Coordination: The prochiral ketone coordinates to the chiral metal complex. The stereochemistry of the ligand dictates the preferred binding mode of the ketone.
Stereoselective Hydride Transfer: A hydride, either from H2 or a hydrogen donor, is transferred to the carbonyl carbon of the coordinated ketone. The chiral environment created by the this compound ligand ensures that this transfer occurs preferentially to one face of the ketone, leading to the formation of one enantiomer of the alcohol product.
Product Release and Catalyst Regeneration: The chiral alcohol product dissociates from the metal center, regenerating the active catalyst which can then enter another catalytic cycle.
Beyond its role as a ligand, the azetidine ring in this compound can itself undergo chemical transformations. Azetidines are known to undergo ring-opening reactions due to their inherent ring strain. Under certain conditions, such as in the presence of strong nucleophiles or under acidic conditions, the azetidine ring could be opened. Mechanistic investigations would aim to elucidate the stereochemical outcome of such reactions, particularly whether they proceed with retention or inversion of configuration at the chiral center.
Computational studies, such as Density Functional Theory (DFT) calculations, would be invaluable in modeling the transition states of both the catalytic reactions and the ring-opening processes. These studies could provide insights into the energies of different stereoisomeric transition states, thereby explaining the observed enantioselectivity.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation and Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure and stereochemistry of (R)-2-(Azetidin-2-yl)pyridine. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of proton (¹H) and carbon (¹³C) signals and provides insights into the spatial arrangement of atoms.
One-dimensional ¹H and ¹³C NMR spectra offer initial information on the chemical environment of the different atoms in the molecule. In the ¹H NMR spectrum, the protons of the pyridine (B92270) ring typically appear in the aromatic region (δ 7.0-8.5 ppm), while the protons of the azetidine (B1206935) ring are found in the aliphatic region. The coupling constants between adjacent protons, observable in the ¹H NMR spectrum, provide valuable information about the connectivity and stereochemistry of the azetidine ring. For instance, the coupling constants for protons on the azetidine ring can help in determining their relative configuration, with cis and trans couplings exhibiting distinct values.
To overcome the limitations of 1D NMR, particularly in complex molecules where signal overlap can occur, a variety of 2D NMR techniques are utilized:
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, revealing the connectivity of protons within the pyridine and azetidine rings. Cross-peaks in the COSY spectrum connect protons that are coupled to each other, typically through two or three bonds.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is a powerful tool for assigning the ¹³C signals based on the already assigned ¹H signals.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for identifying quaternary carbons and for piecing together the different fragments of the molecule, confirming the connection between the azetidine and pyridine rings.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining the stereochemistry of the molecule. This experiment detects through-space interactions between protons that are in close proximity, providing information about the three-dimensional structure. For this compound, NOESY can be used to confirm the relative stereochemistry of the substituents on the chiral center of the azetidine ring.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations |
| Pyridine C2 | - | ~150-160 | HMBC to H6, H3 |
| Pyridine C3 | ~7.0-7.5 | ~120-125 | COSY to H4; HSQC to C3; HMBC to C2, C4, C5 |
| Pyridine C4 | ~7.5-8.0 | ~135-140 | COSY to H3, H5; HSQC to C4; HMBC to C2, C3, C5, C6 |
| Pyridine C5 | ~7.0-7.5 | ~120-125 | COSY to H4, H6; HSQC to C5; HMBC to C3, C4, C6 |
| Pyridine C6 | ~8.0-8.5 | ~145-150 | COSY to H5; HSQC to C6; HMBC to C2, C4, C5, Azetidine H2' |
| Azetidine C2' | ~4.0-4.5 | ~55-65 | COSY to H3'; HSQC to C2'; HMBC to Pyridine C2, C6, Azetidine C4' |
| Azetidine C3' | ~2.0-3.0 | ~20-30 | COSY to H2', H4'; HSQC to C3'; HMBC to C2', C4' |
| Azetidine C4' | ~3.0-4.0 | ~45-55 | COSY to H3'; HSQC to C4'; HMBC to C2', C3' |
| Azetidine NH | Broad, variable | - | - |
To determine the enantiomeric purity of this compound via NMR, chiral shift reagents (CSRs) can be employed. These are typically lanthanide complexes that can reversibly bind to the molecule of interest, forming diastereomeric complexes. This interaction induces changes in the chemical shifts of the protons in the substrate, and the magnitude of these induced shifts can be different for the two enantiomers. By observing the splitting of signals in the ¹H NMR spectrum in the presence of a CSR, the ratio of the two enantiomers can be determined, thus providing a measure of the enantiomeric excess. Commonly used chiral shift reagents include complexes of europium, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)).
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight of this compound and to gain insights into its structure through the analysis of its fragmentation patterns.
High-resolution mass spectrometry provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high accuracy allows for the determination of the elemental composition of the molecule, which serves as a definitive confirmation of its chemical formula (C₈H₁₀N₂ for the neutral species).
| Ion | Calculated m/z | Measured m/z | Elemental Composition |
| [M+H]⁺ | 135.0917 | To be determined | C₈H₁₁N₂ |
| Precursor Ion (m/z) | Product Ions (m/z) | Plausible Neutral Loss | Structural Fragment |
| 135.0917 | To be determined | Ethylene (B1197577) (C₂H₄) | Pyridyl-aziridine cation |
| 135.0917 | To be determined | Azetidine radical | Pyridine cation |
Chiral Chromatography for Enantiomeric Purity Assessment and Separation
Chiral chromatography is the most widely used and reliable method for determining the enantiomeric purity of chiral compounds like this compound. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
High-performance liquid chromatography (HPLC) with a chiral column is the standard method for this purpose. The choice of the CSP is critical and often requires screening of different types of chiral columns, such as those based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) carbamates), Pirkle-type phases, or cyclodextrin-based phases. The mobile phase composition, flow rate, and column temperature are optimized to achieve baseline separation of the two enantiomers. The enantiomeric excess (e.e.) can then be accurately calculated by integrating the peak areas of the two enantiomers.
While specific chiral separation methods for this compound are not detailed in the literature, the following table outlines a typical setup for the chiral HPLC analysis of such a compound.
| Parameter | Condition |
| Column | Chiralpak AD-H, Chiralcel OD-H, or similar polysaccharide-based CSP |
| Mobile Phase | Hexane/Isopropanol with a basic modifier (e.g., diethylamine) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV at a wavelength where the pyridine ring absorbs (e.g., 254 nm) |
| Column Temperature | Ambient or controlled (e.g., 25 °C) |
| Expected Outcome | Baseline separation of the (R) and (S) enantiomers |
X-ray Crystallography for Absolute Stereochemistry Determination and Conformational Analysis
Single-crystal X-ray crystallography is the definitive method for determining the absolute stereochemistry of a chiral molecule. nih.gov This technique provides an unambiguous three-dimensional map of the electron density within a crystal, revealing the precise spatial arrangement of every atom. To determine the absolute configuration as (R), the compound is typically crystallized as a salt with a chiral counter-ion of known absolute stereochemistry (e.g., a tartrate salt). The analysis of anomalous dispersion effects, often requiring the use of specific X-ray wavelengths (e.g., copper radiation), allows for the unequivocal assignment of the stereocenter. nih.gov
Beyond absolute configuration, X-ray crystallography provides a wealth of structural information. nih.gov For this compound, this includes:
Bond Lengths and Angles: Precise measurements of all interatomic distances and angles.
Conformation of the Azetidine Ring: The four-membered azetidine ring is not planar and exhibits a characteristic puckering. rsc.org Crystallography can quantify the degree of this puckering.
Relative Orientation of the Rings: The analysis reveals the dihedral angle between the pyridine ring and the azetidine ring, defining the molecule's preferred conformation in the solid state.
Intermolecular Interactions: It identifies hydrogen bonds (e.g., involving the azetidine N-H) and other non-covalent interactions that dictate the crystal packing. nih.gov
Table 3: Plausible Crystallographic Data for a Salt of this compound
| Parameter | Example Value |
|---|---|
| Chemical Formula | C₉H₁₀N₂ · C₄H₅O₆⁻ (Tartrate salt) |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 5.8 Å, b = 13.5 Å, c = 18.2 Å |
| Volume | 1425.4 ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | 1.38 g/cm³ |
| Final R-factor | < 0.05 |
| Flack Parameter | ~0.0(1) |
Note: This is a hypothetical data set. The Flack parameter value close to zero would confirm the assigned (R) absolute configuration.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Structural Insights
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a molecular "fingerprint" based on the vibrations of chemical bonds. mdpi.com These techniques are excellent for confirming the presence of key functional groups and providing structural insights. mdpi.com
For this compound, the spectra would be a composite of the vibrational modes of the pyridine ring and the azetidine ring. nih.govaps.org
Pyridine Ring Vibrations: The spectrum is characterized by aromatic C-H stretching vibrations typically above 3000 cm⁻¹, and a series of C=C and C=N ring stretching vibrations in the 1400-1600 cm⁻¹ region. nist.gov Ring breathing modes can also be observed at lower frequencies.
Azetidine Ring Vibrations: Key features include the N-H stretching vibration, which appears as a moderate band in the 3200-3400 cm⁻¹ region. Aliphatic C-H stretching vibrations are expected just below 3000 cm⁻¹. C-N stretching and CH₂ scissoring/wagging modes appear in the fingerprint region (below 1500 cm⁻¹). jmchemsci.com
While IR and Raman are governed by different selection rules (IR detects changes in dipole moment, Raman detects changes in polarizability), they provide complementary information for a comprehensive structural assignment. aps.org
Table 4: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Region | Notes |
|---|---|---|---|
| N-H Stretch (Azetidine) | ~3350 | Functional Group | Can be broad due to hydrogen bonding |
| Aromatic C-H Stretch (Pyridine) | 3050 - 3100 | Functional Group | Multiple sharp peaks expected |
| Aliphatic C-H Stretch (Azetidine) | 2850 - 2960 | Functional Group | Symmetric and asymmetric stretches |
| C=C, C=N Ring Stretches (Pyridine) | 1590, 1570, 1475, 1435 | Fingerprint | Characteristic pattern for 2-substituted pyridines |
| CH₂ Scissoring (Azetidine) | ~1450 | Fingerprint | Bending vibration of methylene (B1212753) groups |
| C-N Stretch (Azetidine/Pyridine) | 1200 - 1350 | Fingerprint | Stretching of the carbon-nitrogen bonds |
Note: These are predicted values based on spectroscopic data for pyridine and azetidine derivatives. nih.govnih.gov
Optical Spectroscopy: Circular Dichroism (CD) for Chiral Confirmation and Conformational Studies
Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that uses circularly polarized light to investigate chiral molecules. It measures the differential absorption of left- and right-handed circularly polarized light by a chiral sample. A non-racemic sample of a chiral compound will produce a CD spectrum, while an achiral compound or a racemic mixture will not.
For this compound, CD spectroscopy serves two primary purposes:
Chiral Confirmation: The presence of a CD signal confirms the molecule's chirality and that the sample is enantioenriched. The (S)-enantiomer would produce a mirror-image spectrum of the (R)-enantiomer.
Conformational Studies: The electronic transitions of the pyridine chromophore are sensitive to their local chiral environment. The sign and magnitude of the CD signals (known as Cotton effects) associated with the pyridine π→π* and n→π* transitions can provide information about the preferred solution-phase conformation, particularly the relative orientation of the azetidine and pyridine rings. nih.gov Theoretical calculations are often used in conjunction with experimental CD spectra to correlate the observed signals with specific molecular conformations.
The CD spectrum would typically be measured in the UV region where the pyridine ring absorbs light (around 200-280 nm). The resulting plot of differential absorbance (ΔA) or molar ellipticity ([θ]) versus wavelength provides a unique signature for the (R)-enantiomer.
Computational and Theoretical Investigations of R 2 Azetidin 2 Yl Pyridine
Quantum Mechanical Studies of Electronic Structure and Conformations
Quantum mechanical (QM) methods are employed to model the electronic structure of a molecule, from which various properties can be derived. These calculations provide a detailed picture of electron distribution, molecular orbital energies, and conformational preferences.
Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying molecules of this size. DFT calculations can determine the optimized geometry of (R)-2-(azetidin-2-yl)pyridine and a range of its electronic and thermodynamic properties. Studies on related pyridine (B92270) and azetidine (B1206935) derivatives commonly utilize hybrid functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311+G** to achieve reliable results. researchgate.netnih.gov
For this compound, DFT calculations can elucidate key molecular characteristics. For instance, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity; the energy gap between them is a critical parameter for chemical stability. Other calculable properties include Mulliken charges, ionization energy, electron affinity, and global electrophilicity, which together describe the molecule's electronic behavior. researchgate.net A study on a closely related derivative, (R)-5-(azetidin-2-ylmethoxy)-2-chloropyridine, used DFT calculations at the B3LYP/6-311+G** level to determine its Aromatic Stabilization Energy (ASE) to be 375.72 Kcal/mol, providing a measure of the pyridine ring's aromatic character. researchgate.net
Table 1: Molecular Properties of this compound Derivable from DFT Calculations
This table is illustrative of properties that can be calculated using DFT methods, as demonstrated in studies of similar compounds.
| Property | Description |
|---|---|
| Optimized Geometry | The lowest energy 3D arrangement of atoms, including bond lengths and angles. nih.gov |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals, indicating chemical reactivity and stability. |
| Mulliken Atomic Charges | Distribution of electron charge among the atoms in the molecule. researchgate.net |
| Dipole Moment | A measure of the overall polarity of the molecule. nih.gov |
| Ionization Potential | The energy required to remove an electron from the molecule. researchgate.net |
| Electron Affinity | The energy released when an electron is added to the molecule. researchgate.net |
Ab initio methods, such as Hartree-Fock (HF), are derived directly from theoretical principles without the inclusion of experimental data. While often more computationally intensive than DFT, they can provide a high degree of accuracy for electronic structure analysis. nih.gov
Conformational studies on analogous compounds like L-azetidine-2-carboxylic acid have utilized ab initio HF methods to explore conformational preferences. nih.gov These studies reveal that the four-membered azetidine ring can adopt either a puckered or a less puckered structure depending on the molecular backbone. nih.gov For this compound, ab initio calculations can precisely determine the relative stabilities of different conformers that arise from the rotation around the bond connecting the pyridine and azetidine rings and the puckering of the azetidine ring itself. Such high-accuracy calculations are crucial for understanding the structural dynamics that influence the molecule's biological activity.
Molecular Dynamics Simulations for Conformational Landscape and Flexibility Analysis
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can reveal the conformational landscape, flexibility, and dynamic behavior of this compound in various environments, such as in solution. mdpi.comnih.gov
MD simulations performed on azetidin-2-one (B1220530) derivatives and other heterocyclic compounds have been used to assess the stability of ligand-receptor complexes. researchgate.netnih.gov For this compound, an MD simulation would typically involve placing the molecule in a simulated box of solvent (e.g., water) and tracking its movements over nanoseconds. The resulting trajectory provides detailed information on:
Conformational Sampling: Identifying the most populated and energetically favorable conformations.
Ring Puckering: Analyzing the dynamic changes in the azetidine ring's geometry.
Rotational Barriers: Determining the energy required for rotation around the C-C bond linking the two rings.
Solvent Interactions: Observing how interactions with solvent molecules influence the compound's conformation and flexibility.
This information is vital for understanding how the molecule behaves in a biological context and how its shape might adapt upon binding to a protein target. nih.gov
Ligand-Protein Docking Studies for Biological Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). rjptonline.org These studies are fundamental in drug discovery for identifying potential biological targets and understanding the molecular basis of ligand-receptor interactions. researchgate.net
Structure-activity relationship studies on compounds structurally similar to this compound have identified nicotinic acetylcholine (B1216132) receptors (nAChRs) as a primary biological target. nih.gov Specifically, the α4β2-nAChR subtype, which is the most abundant high-affinity nicotine (B1678760) binding site in the brain, shows a high affinity for azetidine-pyridine derivatives. nih.govnih.gov
Docking studies would characterize the binding pocket of the α4β2-nAChR to identify key amino acid residues that interact with ligands like this compound. The binding site is located at the interface between α4 and β2 subunits. Computational analysis helps to map out the specific features of this site, such as hydrogen bond donors and acceptors, hydrophobic pockets, and regions capable of cation-π interactions, which are crucial for binding pyridine-containing ligands.
Docking simulations predict how this compound fits into the binding site of a target like the α4β2-nAChR and estimate the strength of this interaction, often expressed as a docking score or binding energy. nih.gov The predicted binding mode reveals specific intermolecular interactions.
Based on studies of analogous compounds, the following interactions are predicted for this compound:
Hydrogen Bonding: The nitrogen atom of the azetidine ring and the pyridine ring nitrogen are likely to act as hydrogen bond acceptors, interacting with donor residues in the receptor pocket. rjptonline.org
Cation-π Interactions: The protonated azetidine nitrogen can form a strong cation-π interaction with the aromatic side chain of a tryptophan or tyrosine residue within the binding site, a common feature for nAChR ligands.
Hydrophobic Interactions: The carbon atoms of both the pyridine and azetidine rings can engage in hydrophobic interactions with nonpolar residues of the receptor. rjptonline.org
These predicted interactions, summarized in the table below, provide a structural hypothesis for the compound's mechanism of action and can guide the design of new analogs with improved potency and selectivity. nih.gov
Table 2: Predicted Interaction Profile of this compound with the α4β2-nAChR Binding Site
| Interaction Type | Molecular Feature of Ligand | Potential Interacting Residue Type |
|---|---|---|
| Hydrogen Bond | Azetidine Nitrogen (NH) | Hydrogen Bond Donor (e.g., Serine, Threonine) |
| Hydrogen Bond | Pyridine Nitrogen | Hydrogen Bond Donor (e.g., backbone NH) |
| Cation-π Interaction | Protonated Azetidine Ring | Aromatic Residue (e.g., Tryptophan, Tyrosine) |
Biological and Pharmacological Research Applications of R 2 Azetidin 2 Yl Pyridine Mechanistic and Preclinical Focus
Exploration as a Ligand for Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)
The compound (R)-2-(Azetidin-2-yl)pyridine, particularly in the form of its structural analog 3-(2(S)-azetidinylmethoxy)pyridine (A-85380), has been extensively investigated as a high-affinity ligand for nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels crucial for various physiological processes in the central nervous system. Dysfunction of nAChRs is implicated in numerous neurological conditions, making them a significant target for pharmacological research.
Research has demonstrated that A-85380, a key analog of this compound, is a potent and highly selective ligand for the α4β2 nAChR subtype. nih.gov Radioligand binding studies have shown its subnanomolar affinity for the human α4β2 nAChR, with a reported inhibition constant (Ki) of 0.05 nM. nih.gov This affinity is significantly higher than its affinity for other major nAChR subtypes, such as the human α7 (Ki = 148 nM) and the muscle-type α1β1δγ receptor (Ki = 314 nM). nih.gov This profile indicates a remarkable selectivity for the α4β2 subtype.
Further studies on halogenated derivatives have reinforced this selectivity. For instance, 6-Fluoro-A-85380 shows clear selectivity for α4β2* receptors over α7, α3β4, and muscle-type nAChRs. nih.gov Similarly, 5-Iodo-A-85380 exhibits high affinity for α4β2 nAChRs (dissociation constant, Kd, of 10-12 pM) and is markedly more selective for this subtype compared to α3β4, α7, and muscle-type receptors. researchgate.net The fluoro derivative, 2-fluoro-3-[(S)-2-azetidinylmethoxy]pyridine, also displays high affinity, competitively displacing radioligands with Ki values of 48 pM and 46 pM, and does not bind to α7 receptors in vivo. scilit.com This consistent finding across multiple analogs underscores the scaffold's inherent preference for the β2-containing nAChR subtypes.
| Compound | nAChR Subtype | Binding Affinity (Ki/Kd) |
| A-85380 | human α4β2 | 0.05 nM (Ki) |
| human α7 | 148 nM (Ki) | |
| muscle α1β1δγ | 314 nM (Ki) | |
| 2-Fluoro-A-85380 | nAChRs | 46-48 pM (Ki) |
| 5-Iodo-A-85380 | α4β2 | 10-12 pM (Kd) |
| 6-Fluoro-A-85380 | α4β2* | 59 pM (Kd) |
This table presents in vitro binding affinity data for A-85380 and its halogenated analogs at various nAChR subtypes.
Functionally, A-85380 and its analogs generally act as agonists at nAChRs. In functional in vitro assays, A-85380 is characterized as a potent and full agonist. nih.govnih.gov It effectively activates cation efflux through the human α4β2 subtype with a median effective concentration (EC50) of 0.7 µM. nih.gov It is also capable of activating channels formed by the human α7 subunit, although with lower potency (EC50 = 8.9 µM). nih.gov
The nature of this agonism can be complex. The analog 5-Iodo-A-85380, for instance, exhibits differential efficacy depending on the specific stoichiometry of the α4β2 receptor. It acts as a full agonist on high-sensitivity (α4)₂(β2)₃ nAChRs but behaves as a partial agonist on low-sensitivity (α4)₃(β2)₂ nAChRs. nih.gov Partial agonists are compounds that bind to and activate a given receptor, but have only partial efficacy at the receptor relative to a full agonist. drugbank.com
While these compounds are primarily agonists, prolonged exposure can lead to receptor desensitization, a state where the receptor has a high affinity for the agonist but the ion channel remains closed. nih.gov This can result in a functional antagonism. Some research also points to the development of putative antagonists based on this chemical scaffold, such as 3-(2-(S)-azetidinylmethoxy)-5-(3'-fluoropropyl)pyridine (nifzetidine). researchgate.net The concept of allosteric modulation, where ligands bind to a site distinct from the primary agonist site to modulate receptor function, is a growing area in nAChR pharmacology, though the direct action of this compound derivatives as allosteric modulators is not yet fully defined. mdpi.comnih.gov
Structure-Activity Relationship (SAR) Studies for Biological Target Engagement
Structure-activity relationship (SAR) studies have been critical in optimizing the affinity and selectivity of this compound derivatives for nAChRs. These studies systematically alter the chemical structure to understand how specific molecular features influence biological activity.
The four-membered azetidine (B1206935) ring is a crucial pharmacophoric element for high-affinity binding to nAChRs. rsc.org Modifications to this ring have profound effects on biological activity. Research exploring the replacement of the azetidine ring has shown that expanding the ring to a five-membered pyrrolidine (B122466) can maintain high binding affinity. However, further expansion to a six-membered piperidine (B6355638) ring results in a significant drop in affinity for β2-containing nAChRs. This suggests that the specific size and conformational constraints imposed by the smaller four- and five-membered rings are optimal for receptor interaction.
Modifying the pyridine (B92270) ring with various substituents has been a fruitful strategy for fine-tuning the pharmacological profile of these ligands. mdpi.com Halogenation of the pyridine ring has been extensively studied. nih.govacs.org
The position of the halogen substituent is critical. Halogen substituents at the 5- or 6-position of the pyridine ring generally result in compounds that retain or even enhance the subnanomolar affinity for nAChRs. nih.govacs.org In contrast, introducing bulky halogen substituents like chloro, bromo, or iodo at the 2-position leads to a substantial decrease in binding affinity. nih.govacs.org This is likely due to steric hindrance that alters the molecule's geometry and prevents optimal binding. acs.org However, a smaller fluorine atom at the 2-position is well-tolerated and yields a high-affinity ligand. nih.govacs.org
These SAR findings demonstrate that while the core azetidinylmethoxy-pyridine structure provides the foundation for nAChR affinity, strategic substitutions on the pyridine ring are essential for optimizing potency and selectivity. researchgate.net
| Compound (Analog of A-85380) | Pyridine Ring Substitution | Binding Affinity (Ki) vs. [³H]Epibatidine |
| A-85380 | Unsubstituted | 52 pM |
| Analog 1 | 2-Fluoro | 48 pM |
| Analog 2 | 2-Chloro | 1,100 pM |
| Analog 3 | 2-Bromo | 2,700 pM |
| Analog 4 | 5-Fluoro | 39 pM |
| Analog 5 | 5-Iodo | 11 pM |
| Analog 6 | 6-Fluoro | 35 pM |
| Analog 7 | 6-Chloro | 31 pM |
This table summarizes the structure-activity relationship of halogenated A-85380 analogs, showing the impact of substituent position and type on binding affinity to rat brain nAChRs. Data sourced from Koren et al., 1998. nih.govacs.org
In Vitro Cellular Assays for Functional Characterization
A variety of in vitro cellular assays are employed to characterize the functional properties of this compound derivatives. These assays move beyond simple binding affinity to measure the actual biological response elicited by the compound at the cellular level.
One common method is the ion flux assay, which measures the ability of a compound to open the nAChR ion channel. For example, agonist activity at the human α4β2 subtype has been quantified using ⁸⁶Rb⁺ (a surrogate for K⁺) efflux studies in cell lines engineered to express these receptors. nih.gov In these assays, the concentration of the compound required to produce half of the maximal response (EC50) is determined, providing a measure of the ligand's potency. nih.gov
Electrophysiological techniques, particularly using Xenopus oocytes injected with mRNA for specific nAChR subunits, are also widely used. nih.govnih.gov This system allows for the precise measurement of ion currents flowing through the channel upon application of the ligand. It can be used to determine not only the potency (EC50) but also the efficacy of a compound—that is, its ability to activate the receptor relative to the endogenous agonist, acetylcholine. nih.gov
Finally, neurotransmitter release studies from brain tissue preparations (synaptosomes) are used to assess the downstream functional consequences of nAChR activation. For instance, A-85380 has been shown to potently stimulate the release of dopamine (B1211576) from rat striatal slices, a key function mediated by α4β2 nAChRs. nih.gov These cellular assays are indispensable for building a comprehensive pharmacological profile of nAChR ligands, linking receptor binding to functional cellular outcomes.
Neurotransmitter Release Modulation Assays (e.g., Dopamine, Acetylcholine)
The azetidinylpyridine scaffold is a key component of ligands that target nAChRs, which are known to modulate the release of various neurotransmitters, including dopamine and acetylcholine. nih.govmdpi.com Assays designed to measure these effects are crucial for characterizing the pharmacological profile of compounds like this compound.
Dopamine Release:
Nicotinic acetylcholine receptors, particularly the α4β2 subtype, are expressed on dopaminergic neurons and their terminals. nih.gov Activation of these receptors can enhance dopamine release. nih.gov A common method to study this is through in vitro assays using PC12 cells, which release dopamine upon nAChR stimulation. nih.govnih.gov The mechanism involves ligand binding to nAChRs, leading to ion influx and subsequent dopamine exocytosis. nih.gov The released dopamine can be quantified using techniques like luminescence-based assays. nih.govnih.gov It is anticipated that this compound, acting as a nAChR agonist or partial agonist, would stimulate dopamine release in such assays.
Acetylcholine Release:
Presynaptic nAChRs on cholinergic nerve terminals act as autoreceptors that modulate acetylcholine release. mdpi.comnih.gov Studies on the effects of nAChR ligands on acetylcholine release are often conducted using brain slices, for example, from the hippocampus. nih.gov By measuring the release of radiolabeled acetylcholine in the presence of the test compound, researchers can determine if it enhances or inhibits cholinergic transmission. nih.gov Given its structure, this compound would be a valuable tool in such assays to probe the intricacies of cholinergic autoregulation.
| Assay Type | Model System | Neurotransmitter Measured | Expected Application of this compound |
| Luminescence-based Assay | PC12 Cells | Dopamine | To determine its potency and efficacy in stimulating nAChR-mediated dopamine release. |
| Radiolabeled Neurotransmitter Release Assay | Rat Brain Slices (e.g., Hippocampus) | Acetylcholine | To investigate its role in modulating cholinergic transmission via presynaptic nAChRs. |
Ion Channel Flux Studies and Receptor Activation Analysis
As a ligand for nAChRs, which are ligand-gated ion channels, this compound is expected to influence ion flux across cell membranes. researchgate.net Functional assays that measure these ionic currents are fundamental to understanding its mechanism of action at the receptor level.
Ion Channel Flux Studies:
These assays directly measure the movement of ions, such as calcium (Ca2+) or sodium (Na+), through the nAChR channel upon ligand binding. researchgate.net This can be achieved using fluorescent dyes that are sensitive to specific ions or through radiotracer flux assays. researchgate.net For instance, the influx of a radiolabeled ion like 86Rb+ can be used as a surrogate for potassium ion movement through certain channels. researchgate.net Such studies would be instrumental in quantifying the functional activity of this compound as an agonist, partial agonist, or antagonist at different nAChR subtypes.
Receptor Activation Analysis:
The activation of nAChRs by a ligand can be studied in detail using electrophysiological techniques like patch-clamp recordings on cells expressing specific nAChR subtypes. This method allows for the direct measurement of ion channel opening and closing, providing insights into the potency and efficacy of the compound. While specific data for this compound is not available, its analog, A-85380, demonstrates high affinity for the α4β2 nAChR subtype, suggesting that this compound would likely be a potent activator of this receptor.
| Technique | Parameter Measured | Purpose for this compound |
| Fluorescent Ion Indicators | Intracellular Ion Concentration (e.g., Ca2+) | To assess the functional consequence of receptor binding in a high-throughput manner. |
| Radiotracer Flux Assay | Influx/Efflux of Radiolabeled Ions (e.g., 86Rb+) | To quantify the extent of ion channel opening induced by the compound. |
| Patch-Clamp Electrophysiology | Ionic Currents | To characterize the detailed biophysical properties of receptor activation. |
In Vivo Preclinical Research in Animal Models for Mechanistic Insights (excluding human trials)
Preclinical studies in animal models are essential to understand the physiological and behavioral effects of a compound and to gain mechanistic insights into its action in a complex biological system.
Behavioral Neuroscience Investigations (e.g., cognition, pain, addiction models)
Given the role of nAChRs in various central nervous system functions, this compound would be a valuable tool in behavioral neuroscience research.
Cognition:
Nicotinic acetylcholine receptors are implicated in learning and memory processes. Animal models such as the Morris water maze, passive avoidance tasks, and novel object recognition are used to assess the cognitive-enhancing potential of nAChR ligands. It is hypothesized that this compound, by modulating cholinergic and dopaminergic systems, could show positive effects in these models.
Pain:
Epibatidine, a potent nAChR agonist, has powerful analgesic effects. While toxic, its properties highlight the potential of nAChR ligands in pain management. This compound could be evaluated in rodent models of pain, such as the hot plate or tail-flick test, to determine its antinociceptive properties.
Addiction:
Nicotine (B1678760) addiction is mediated through nAChRs in the brain's reward pathways. Partial agonists for nAChRs have been investigated as smoking cessation aids. The effects of this compound could be studied in animal models of nicotine self-administration and withdrawal to assess its potential in addiction research.
Pharmacokinetic and Pharmacodynamic Analysis in Animal Systems (e.g., brain penetration)
Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a compound is critical for its development as a research tool or therapeutic agent.
Pharmacokinetics:
Pharmacokinetic studies in animals, typically rodents, would involve administering this compound and measuring its concentration in plasma and various tissues over time. This would provide key parameters such as half-life, clearance, and volume of distribution.
Brain Penetration:
For a centrally acting compound, the ability to cross the blood-brain barrier (BBB) is paramount. nih.gov The brain penetration of this compound can be assessed by measuring its concentration in the brain tissue relative to the plasma. nih.govresearchgate.net A fluorinated analog of the related compound A-85380 has been successfully used as a PET imaging agent for brain nAChRs, indicating that this class of compounds can effectively penetrate the BBB. scilit.com
| Parameter | Method of Assessment | Significance for this compound |
| Bioavailability | Measurement of plasma concentrations after oral and intravenous administration. | Determines the fraction of the administered dose that reaches systemic circulation. |
| Half-life | Serial blood sampling and analysis. | Indicates the duration of action of the compound. |
| Brain-to-Plasma Ratio | Measurement of compound concentration in brain homogenate and plasma. | Quantifies the extent of blood-brain barrier penetration. |
Role in Chemical Probe Development for Dissecting Biological Pathways
A chemical probe is a small molecule used to study biological systems. This compound, due to its expected selectivity for nAChR subtypes, has the potential to be developed into a valuable chemical probe. By binding to and modulating the activity of a specific receptor subtype, it can help to elucidate the role of that receptor in various physiological and pathological processes. For example, a radiolabeled version of this compound could be used for in vivo imaging of nAChRs using techniques like Positron Emission Tomography (PET), similar to its fluorinated analogs. scilit.com
Mechanistic Insights into Receptor Activation and Desensitization Processes
Prolonged exposure to agonists can lead to receptor desensitization, a state in which the receptor no longer responds to the ligand. nih.gov This process is a critical aspect of nAChR pharmacology. nih.gov this compound can be used to study the kinetics and molecular mechanisms of nAChR desensitization. Understanding how different ligands induce and stabilize desensitized states can provide valuable insights into the therapeutic potential of targeting this process. For instance, "silent desensitizers" are compounds that desensitize the receptor without causing prior activation, which could be a novel therapeutic strategy. nih.gov
Future Research Directions and Unexplored Avenues for R 2 Azetidin 2 Yl Pyridine
Development of Novel Stereoselective and Sustainable Synthetic Pathways
The synthesis of enantiomerically pure azetidines is a persistent challenge in organic chemistry due to the inherent ring strain of the four-membered ring. researchgate.netmedwinpublishers.com Current synthetic routes to (R)-2-(azetidin-2-yl)pyridine often involve multi-step processes that may lack atom economy and employ harsh reagents. Future research should prioritize the development of more efficient, stereoselective, and sustainable synthetic pathways.
Key areas for exploration include:
Biocatalysis: The use of enzymes, such as imine reductases or transaminases, could offer a green and highly specific route to the chiral azetidine (B1206935) core. Directed evolution of these enzymes could further optimize their activity and selectivity for non-natural substrates relevant to the synthesis of this compound.
Flow Chemistry: Implementing continuous flow processes could enhance the safety and scalability of the synthesis, particularly for reactions involving hazardous intermediates or conditions. Flow chemistry also allows for precise control over reaction parameters, which can lead to improved yields and selectivities.
Sustainable Reagents and Solvents: A shift towards greener chemical practices is essential. Future synthetic strategies should focus on minimizing waste by employing renewable starting materials, using environmentally benign solvents, and designing processes with high atom economy. researchgate.net For instance, replacing traditional organic solvents with ionic liquids or water could significantly reduce the environmental impact of the synthesis. researchgate.net
A comparison of potential synthetic approaches is summarized in the table below.
| Synthetic Approach | Potential Advantages | Research Challenges |
| Asymmetric Catalysis | High enantioselectivity, atom economy, potential for scalability. | Catalyst development and optimization, substrate scope limitations. |
| Biocatalysis | High specificity, mild reaction conditions, environmentally friendly. nih.gov | Enzyme discovery and engineering, limited substrate scope, potential for low yields. nih.gov |
| Flow Chemistry | Enhanced safety and scalability, precise process control, improved yields. | High initial equipment cost, potential for clogging, requires process optimization. |
| Green Chemistry | Reduced environmental impact, use of renewable resources, improved safety. rsc.org | Identifying effective and benign reagents/solvents, process optimization. |
Investigation of New Biological Targets and Therapeutic Areas (with a mechanistic focus)
The structural similarity of this compound to known biologically active compounds, particularly nicotinic acetylcholine (B1216132) receptor (nAChR) ligands like 3-(2(S)-Azetidinylmethoxy)pyridine (A-85380), suggests significant therapeutic potential. acs.org Future research should aim to systematically explore its biological activity and elucidate its mechanisms of action.
Unexplored avenues include:
Neurological Disorders: Beyond nAChRs, the compound and its derivatives should be screened against a broader panel of central nervous system (CNS) targets, such as other ion channels, G-protein coupled receptors (GPCRs), and enzymes implicated in neurodegenerative diseases (e.g., Alzheimer's, Parkinson's) and psychiatric disorders (e.g., depression, anxiety). nih.gov
Infectious Diseases: Azetidine-containing compounds have demonstrated activity against multidrug-resistant Mycobacterium tuberculosis by inhibiting mycolic acid biosynthesis. nih.govacs.org Investigating this compound and its analogues as potential antibacterial or antifungal agents could open new therapeutic avenues. medwinpublishers.com Mechanistic studies would be crucial to identify the specific cellular targets and pathways. nih.gov
Oncology: Pyridine (B92270) and azetidine moieties are present in numerous anticancer agents. nih.gov Screening this compound against various cancer cell lines and investigating its potential to inhibit key oncogenic pathways, such as kinase signaling or tubulin polymerization, is a promising area of research. nih.gov
Inflammatory Diseases: Certain pyridine derivatives have shown potential as inhibitors of kinases involved in inflammatory pathways, such as Mitogen- and Stress-Activated Kinase 1 (MSK1). mdpi.com Evaluating the anti-inflammatory properties of this compound in relevant cellular and animal models could lead to new treatments for diseases like asthma or psoriasis. mdpi.com
A focused approach on mechanism of action will be critical to understanding the compound's therapeutic potential and for guiding rational drug design.
Integration into Complex Natural Product Synthesis and Analogue Development
Natural products remain a vital source of inspiration for drug discovery. The rigid, three-dimensional structure of the azetidine ring makes it an attractive building block for medicinal chemistry. rsc.org this compound can serve as a valuable chiral synthon for the total synthesis of complex natural products containing the azetidine motif or for the development of novel analogues with improved pharmacological properties.
Future research in this area should focus on:
Chiral Building Block: Employing this compound as a starting material to introduce the chiral azetidinyl-pyridine fragment into larger, more complex molecules. Its defined stereochemistry can be used to control the stereochemical outcome of subsequent reactions.
Natural Product Analogue Synthesis: Many natural products with interesting biological activities are difficult to synthesize or isolate in large quantities. This compound can be used to create simplified or modified analogues of these natural products, potentially leading to compounds with enhanced potency, selectivity, or improved pharmacokinetic profiles.
Scaffold for Diversity-Oriented Synthesis: The functional handles on both the azetidine and pyridine rings can be readily modified to generate libraries of diverse compounds. This approach can be used to rapidly explore the chemical space around the core scaffold and identify new bioactive molecules.
Advanced Materials Science Applications (e.g., coordination polymers, chiral catalysts)
The unique structural and electronic properties of this compound make it a promising candidate for applications in materials science, an area that remains largely unexplored for this compound.
Potential applications include:
Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms in both the pyridine and azetidine rings can act as coordination sites for metal ions. nih.gov This allows for the self-assembly of well-defined, ordered structures such as coordination polymers and MOFs. mdpi.commdpi.comresearchgate.net The inherent chirality of the ligand could be transferred to the resulting material, creating chiral frameworks with potential applications in enantioselective separations, asymmetric catalysis, and nonlinear optics.
Chiral Catalysts and Ligands: The compound itself can serve as a chiral ligand in asymmetric catalysis. nih.gov The bidentate coordination of the pyridine and azetidine nitrogens to a metal center can create a well-defined chiral environment, enabling the catalysis of enantioselective reactions such as hydrogenations, cycloadditions, or cross-coupling reactions. nih.govresearchgate.net The development of catalysts based on this scaffold could provide new tools for the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals.
| Material Application | Key Feature of this compound | Potential Functionality |
| Coordination Polymers/MOFs | Bidentate chelating ability, inherent chirality. | Enantioselective separation, heterogeneous asymmetric catalysis, sensing. |
| Chiral Catalysts | Defined stereocenter, rigid conformational structure. | Homogeneous asymmetric catalysis, synthesis of chiral molecules. researchgate.net |
Application of Artificial Intelligence and Machine Learning in Rational Derivative Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by enabling rapid, data-driven design and optimization. nih.govnih.gov Applying these computational tools to this compound could significantly accelerate the discovery of novel derivatives with desired properties.
Future research directions include:
Predictive Modeling: Training ML models on existing data for azetidine and pyridine derivatives to predict the biological activity, toxicity, and physicochemical properties of new, virtual analogues of this compound. nih.gov This would allow for the in silico screening of vast chemical libraries, prioritizing the most promising candidates for synthesis and experimental testing.
De Novo Design: Utilizing generative AI models to design novel derivatives from scratch. mdpi.com These models can be trained to generate molecules with specific desired characteristics, such as high affinity for a particular biological target or specific material properties, while adhering to synthetic feasibility constraints.
Synthesis Planning: Employing AI-powered retrosynthesis tools to devise the most efficient and sustainable synthetic routes for newly designed target molecules. This can help overcome synthetic challenges and reduce the time and resources required for chemical synthesis.
The integration of AI and ML into the research workflow promises to streamline the design-build-test-learn cycle, leading to the more rapid and efficient development of new compounds based on the this compound scaffold.
Q & A
Q. What synthetic methodologies are commonly employed for the stereoselective synthesis of (R)-2-(Azetidin-2-yl)pyridine?
The synthesis typically involves azetidine ring formation via cyclization reactions, often using chiral auxiliaries or catalysts to control the (R)-configuration. For example, azetidine scaffolds can be synthesized via [3+1] cycloaddition or ring-opening of epoxides followed by stereochemical resolution . Key steps include protecting group strategies (e.g., trityl groups for hydroxyl protection) and purification via column chromatography. Reaction conditions (e.g., solvent, temperature) and catalysts (e.g., chiral Lewis acids) are critical for enantiomeric excess .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) is essential for confirming stereochemistry and purity. High-resolution mass spectrometry (HRMS) validates molecular weight . X-ray crystallography, using software like SHELXL , resolves absolute configuration, as demonstrated in related azetidine derivatives with monoclinic space groups (e.g., Pbca) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Safety Data Sheets (SDS) for structurally similar compounds emphasize avoiding inhalation, skin contact, and eye exposure. Use fume hoods, nitrile gloves, and protective eyewear. Emergency measures include rinsing with water for skin/eye contact and immediate ventilation for inhalation .
Advanced Research Questions
Q. How can density functional theory (DFT) optimize reaction pathways for azetidine-based synthesis?
DFT methods like B3LYP (with gradient corrections and exact exchange terms) model transition states and predict regioselectivity. For example, Becke’s hybrid functional achieves <2.4 kcal/mol deviation in thermochemical data, enabling accurate prediction of reaction barriers and intermediates . Computational validation against experimental NMR/X-ray data refines mechanistic insights .
Q. What strategies address contradictions in biological activity data for azetidine derivatives?
Comparative assays (e.g., enzyme inhibition, receptor binding) under standardized conditions (pH, temperature) reduce variability. For DNA adduct studies (e.g., N-deoxyguanosin-8-yl derivatives ), use LC-MS/MS to quantify covalent binding. Dose-response curves and in silico docking (e.g., AutoDock) correlate structural features (e.g., azetidine ring strain) with activity .
Q. How are crystallographic data used to resolve discrepancies in stereochemical assignments?
Single-crystal X-ray diffraction with SHELX software provides unambiguous stereochemical confirmation. For example, (E)-3-chloro-2-(2-methylbenzylidene)hydrazinylpyridine was resolved in the Pbca space group (R = 0.063), validating the proposed structure . Twinning and disorder modeling in SHELXL improve data accuracy for strained azetidine systems .
Q. What methodologies assess environmental and toxicological risks of azetidine derivatives?
While ecotoxicological data are often limited (e.g., no bioaccumulation data for terpyridines ), in vitro assays (e.g., Ames test for mutagenicity) and computational tools (e.g., QSAR models) estimate hazards. Follow OECD guidelines for degradation studies and prioritize compounds with low persistence .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
